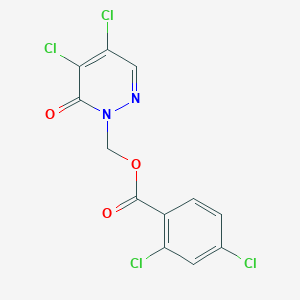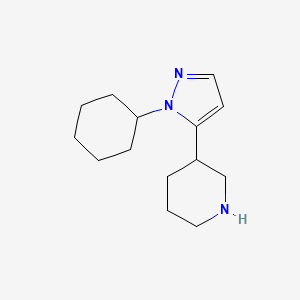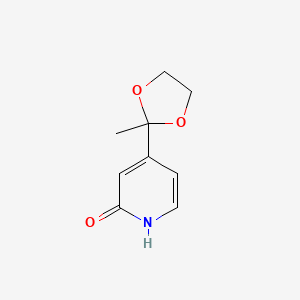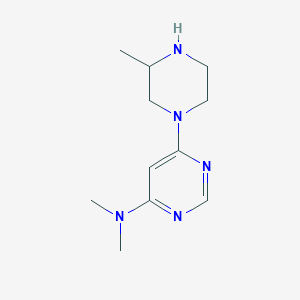
(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)methyl 2,4-dichlorobenzoate
Vue d'ensemble
Description
(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)methyl 2,4-dichlorobenzoate, commonly known as DCDCB, is an organic compound that is widely used in scientific research. It is a member of the pyridazinone family and is composed of two chlorine atoms, an oxygen atom, and a methyl group attached to a 2,4-dichlorobenzoate moiety. DCDCB is known for its unique properties, including its ability to act as an enzyme inhibitor, its low toxicity, and its ability to act as an antibiotic. This compound has been used in a variety of scientific research applications, including drug discovery, protein engineering, and cell culture studies.
Applications De Recherche Scientifique
Crystal Structure Analysis
The study of crystal structures and Hirshfeld surface analyses of related dihydropyridazinone compounds, such as 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, provides insights into the molecular interactions and crystalline properties of similar chemical entities. These analyses reveal how intermolecular hydrogen bonding and other non-covalent interactions influence the solid-state assembly of such compounds, potentially informing the design and synthesis of new materials with desired physical and chemical properties (Dadou et al., 2019).
Chemical Synthesis and Reactivity
In the realm of synthetic organic chemistry, compounds like (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective and selective coupling agents for the amidation of carboxylic acids. This chemistry enables the synthesis of amides from both aliphatic and aromatic carboxylic acids under mild conditions, showcasing the utility of dihydropyridazinone derivatives in facilitating complex organic transformations. The methodology extends to the synthesis of protected dipeptides, highlighting its applicability in peptide chemistry (Kang et al., 2008).
Antimicrobial and Antiproliferative Activities
Dihydropyridazinone derivatives have been explored for their biological activities, including antimicrobial and antiproliferative effects. Certain derivatives have demonstrated significant activity against Mycobacterium tuberculosis, offering a potential framework for developing new antimycobacterial agents. The identification of compounds with lower minimum inhibitory concentrations than established drugs highlights the therapeutic promise of these chemical scaffolds (Tan et al., 2012).
Propriétés
IUPAC Name |
(4,5-dichloro-6-oxopyridazin-1-yl)methyl 2,4-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4N2O3/c13-6-1-2-7(8(14)3-6)12(20)21-5-18-11(19)10(16)9(15)4-17-18/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJREAJOOLNKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCN2C(=O)C(=C(C=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)methyl 2,4-dichlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1458104.png)
![Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1458105.png)


![4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1458109.png)
![3-[2-(2-Iodoethoxy)-ethoxy]-propyne](/img/structure/B1458111.png)




